molecular formula C20H41NO3 B089733 Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- CAS No. 106-15-0

Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-

Cat. No. B089733
CAS RN: 106-15-0
M. Wt: 343.5 g/mol
InChI Key: OZSKVMIBRHDIET-UHFFFAOYSA-N
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Description

Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-, also known as oleamide, is a natural fatty acid derivative that is found in various plants and animals. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Mechanism Of Action

Oleamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and sleep. It binds to the same receptors as tetrahydrocannabinol (THC), the active ingredient in marijuana, but does not produce the same psychoactive effects. Instead, it enhances the activity of anandamide, a natural cannabinoid that is produced in the body.

Biochemical And Physiological Effects

Oleamide has been shown to have a wide range of biochemical and physiological effects, including sleep induction, pain relief, anti-inflammatory effects, and neuroprotection. It has also been shown to have antioxidant properties and to regulate the activity of various enzymes and signaling pathways.

Advantages And Limitations For Lab Experiments

Oleamide has several advantages for lab experiments, including its natural origin, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several potential future directions for Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- research, including the development of new synthetic methods, the discovery of new biological activities, and the investigation of its potential therapeutic applications in various diseases and conditions. Some possible areas of research include the role of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in cancer, diabetes, and neurodegenerative diseases, as well as its potential use as a dietary supplement and natural alternative to synthetic drugs.
Conclusion:
In conclusion, Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- is a natural fatty acid derivative that has been widely studied for its potential therapeutic applications. It has a unique chemical structure and biological properties that make it a promising candidate for further research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)- in various fields and to develop new therapeutic applications.

Synthesis Methods

Oleamide can be synthesized by the reaction of oleic acid with ammonia and ethanolamine. The reaction is catalyzed by an enzyme called fatty acid amide hydrolase (FAAH), which is present in the brain and other tissues. The resulting product is purified by chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

Oleamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been shown to have a wide range of biological activities, including sleep regulation, pain relief, anti-inflammatory effects, and neuroprotection. It has also been studied for its potential use as a dietary supplement and as a natural alternative to synthetic drugs.

properties

CAS RN

106-15-0

Product Name

Octadecanamide, 12-hydroxy-N-(2-hydroxyethyl)-

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

IUPAC Name

12-hydroxy-N-(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C20H41NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h19,22-23H,2-18H2,1H3,(H,21,24)

InChI Key

OZSKVMIBRHDIET-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCO)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)NCCO)O

Other CAS RN

106-15-0

physical_description

PelletsLargeCrystals

Origin of Product

United States

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